Ethyl 2-bromo-3,3-dimethylbutanoate
Overview
Description
Ethyl 2-bromo-3,3-dimethylbutanoate is an organic compound with the molecular formula C8H15BrO2. It is an ester derived from butanoic acid and is characterized by the presence of a bromine atom at the second carbon and two methyl groups at the third carbon. This compound is commonly used in organic synthesis due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-bromo-3,3-dimethylbutanoate can be synthesized through the bromination of ethyl 3,3-dimethylbutanoate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the second carbon.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction is conducted in reactors equipped with temperature and pressure control systems to optimize yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-3,3-dimethylbutanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, such as 2,3-dimethyl-2-butene.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone, with reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN).
Elimination Reactions: Conducted in the presence of strong bases like potassium tert-butoxide (KOtBu) in solvents like ethanol.
Reduction: Performed using lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Products include ethyl 2-hydroxy-3,3-dimethylbutanoate, ethyl 2-cyano-3,3-dimethylbutanoate, and ethyl 2-amino-3,3-dimethylbutanoate.
Elimination Reactions: Major product is 2,3-dimethyl-2-butene.
Reduction: Major product is 2-bromo-3,3-dimethylbutanol.
Scientific Research Applications
Ethyl 2-bromo-3,3-dimethylbutanoate is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is used in the development of new drugs and active pharmaceutical ingredients (APIs).
Material Science: It is utilized in the synthesis of polymers and other advanced materials.
Biological Studies: The compound is used in biochemical assays to study enzyme activity and metabolic pathways.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-3,3-dimethylbutanoate involves its reactivity as an electrophile due to the presence of the bromine atom. In nucleophilic substitution reactions, the bromine atom is displaced by nucleophiles, leading to the formation of new bonds. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes. The ester group can also participate in reduction reactions to form alcohols.
Comparison with Similar Compounds
Ethyl 2-bromo-3,3-dimethylbutanoate can be compared with similar compounds such as:
Ethyl 2-bromo-3-methylbutanoate: Similar structure but with one less methyl group.
Ethyl 2-chloro-3,3-dimethylbutanoate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 2-bromo-3,3-dimethylpentanoate: Similar structure but with an additional carbon in the chain.
The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom and the steric effects of the two methyl groups, which influence its chemical behavior and applications.
Properties
IUPAC Name |
ethyl 2-bromo-3,3-dimethylbutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO2/c1-5-11-7(10)6(9)8(2,3)4/h6H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNCQAOQAWZUPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)(C)C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00281352 | |
Record name | ethyl 2-bromo-3,3-dimethylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00281352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20201-39-2 | |
Record name | NSC21373 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21373 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 2-bromo-3,3-dimethylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00281352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-bromo-3,3-dimethylbutanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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